molecular formula C7H11NO B146393 (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one CAS No. 126424-83-7

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No. B146393
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, also known as THP, is a heterocyclic organic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. THP has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents.

Mechanism Of Action

The mechanism of action of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has been shown to interact with a number of receptors and enzymes, including the dopamine D2 receptor and the enzyme monoamine oxidase.

Biochemical And Physiological Effects

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has a number of biochemical and physiological effects that make it a promising candidate for the development of new drugs. (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as the ability to modulate the immune system and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs and therapeutic agents. However, (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be difficult to synthesize and purify, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one. One area of interest is the development of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one and its interactions with various cellular signaling pathways. Additionally, there is a need for further research on the synthesis and purification of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, as well as its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be achieved through a variety of methods, including the use of catalytic hydrogenation, cyclization, and reduction reactions. One of the most commonly used methods for synthesizing (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is the catalytic hydrogenation of 2,5-diketopiperazine derivatives.

Scientific Research Applications

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. Recent research has focused on the development of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

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